(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-2-18-22-20(23-27-18)15-5-7-17(21-14-15)24-9-11-25(12-10-24)19(26)8-6-16-4-3-13-28-16/h3-8,13-14H,2,9-12H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMTYDFHPMPEQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a unique combination of an oxadiazole ring, a pyridine moiety, and a thiophene group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. For instance:
- Cytotoxicity : Compounds with the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values at sub-micromolar concentrations against leukemia and breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | CEM-13 | <0.5 |
| 5b | MDA-MB-231 | 0.8 |
The mechanism of action often involves the induction of apoptosis through caspase activation and modulation of p53 expression levels .
Antimicrobial Activity
Chalcones and their derivatives are known for their antimicrobial properties. The compound may exhibit similar activities due to its structural characteristics:
- Mechanism : The mechanism typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Research has indicated that compounds with thiophene and oxadiazole groups can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential anti-inflammatory properties:
- Inhibition Studies : Similar compounds have demonstrated the ability to reduce pro-inflammatory mediators in vitro, indicating a possible therapeutic application in inflammatory diseases.
Study on Oxadiazole Derivatives
A comprehensive study on novel 1,2,4-oxadiazole derivatives revealed their enhanced biological activity compared to traditional drugs like doxorubicin. The derivatives demonstrated significant apoptosis-inducing capabilities in cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound interacts favorably with key proteins involved in cancer progression and inflammation:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX | -9.5 |
| LOX | -8.7 |
| p53 | -10.2 |
These interactions highlight the compound's potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on pharmacodynamic, pharmacokinetic, and synthetic aspects.
Structural Analogues
5-Ethyl-1,2,4-oxadiazole Derivatives
Compounds bearing the 5-ethyl-1,2,4-oxadiazole scaffold (e.g., Zygocaperoside derivatives from Zygophyllum fabago) exhibit notable antimicrobial and anti-inflammatory properties. For instance, Zygocaperoside demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Thiophene-Containing α,β-Unsaturated Ketones
Thiophene derivatives, such as Isorhamnetin-3-O-glycoside analogs, are associated with antioxidant and anticancer activity. The α,β-unsaturated ketone moiety in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins—a mechanism observed in kinase inhibitors like Afatinib .
Functional Analogues
Pyridinyl-Piperazine Derivatives
Piperazine-linked pyridine systems are common in antipsychotics (e.g., Aripiprazole) and anticonvulsants.
Research Findings and Limitations
- Key Hypotheses : The target compound’s design merges features of oxadiazoles (stability), thiophenes (electron-rich interactions), and piperazines (solubility). Its E-configuration may optimize steric alignment for target binding.
- Gaps in Evidence: None of the provided sources directly address this compound. Data from –3 focus on unrelated molecules (e.g., Zygocaperoside, PEGDA hydrogels) or industrial compound categorization .
- Recommendations : Experimental validation of kinase inhibition (e.g., EGFR, VEGFR2) and ADMET profiling are critical next steps.
Q & A
Q. What synthetic strategies are recommended for synthesizing (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Claisen-Schmidt Condensation : To form the α,β-unsaturated ketone backbone (prop-2-en-1-one) using substituted benzaldehydes and ketones under basic conditions .
Piperazine Coupling : Reacting the pyridine-oxadiazole intermediate with piperazine derivatives via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
Oxadiazole Formation : Cyclization of thioamide precursors with hydroxylamine or via dehydrative cyclization of acylhydrazides .
Optimization Tips :
- Use PEG-400 as a solvent for improved reaction efficiency .
- Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF-EtOH mixtures) .
Q. How is the structural confirmation of this compound achieved in academic research?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
| Technique | Key Data Points |
|---|---|
| ¹H/¹³C NMR | - Vinyl proton (δ 6.3–7.4 ppm, doublet for E-isomer). - Piperazine CH₂ signals (δ 2.5–3.5 ppm). - Thiophene protons (δ 7.0–7.5 ppm) . |
| IR Spectroscopy | - C=O stretch (~1650 cm⁻¹). - C=N/C-O stretches (1500–1600 cm⁻¹) . |
| Mass Spectrometry | Molecular ion peaks (e.g., m/z 404 [M⁺] for analogs) . |
| Elemental Analysis | Validate %C, %H, %N, %S with <0.4% deviation . |
Q. What solubility and stability considerations are critical for in vitro assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers to avoid precipitation .
- Stability :
- Store at –20°C under inert atmosphere.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Methodological Answer:
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity, RAW 264.7 for inflammation).
- Normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
Dose-Response Analysis : Perform IC₅₀ calculations across multiple concentrations (1–100 µM) to rule out false positives from solvent artifacts .
Mechanistic Studies :
- Use Western blotting to confirm target modulation (e.g., NF-κB for anti-inflammatory activity).
- Compare results with structurally similar analogs to isolate functional group contributions .
Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
QSAR Modeling :
- Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors.
- Validate with experimental ADMET data (e.g., CYP450 inhibition assays) .
Molecular Docking :
- Target enzymes (e.g., COX-2, EGFR) using AutoDock Vina.
- Refine poses with MD simulations (GROMACS) to assess binding stability .
Metabolism Prediction :
- Use Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolic sites (e.g., oxidation of the oxadiazole ring) .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Core Modifications :
- Vary substituents on the oxadiazole (e.g., ethyl → methyl) and thiophene (e.g., 2-thienyl → 3-thienyl).
- Assess impact on bioactivity via minimum inhibitory concentration (MIC) assays .
Pharmacophore Mapping :
- Identify critical motifs (e.g., oxadiazole as a hydrogen-bond acceptor) using Discovery Studio.
Data Analysis :
- Use PCA (Principal Component Analysis) to correlate structural features with activity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Solvent Screening : Test mixed-solvent systems (e.g., chloroform/hexane, ethyl acetate/heptane).
Temperature Gradients : Slow evaporation at 4°C or gradient cooling (50°C → RT) .
Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .
SC-XRD Refinement : Resolve disorder using SHELXL with anisotropic displacement parameters .
Q. How can researchers address discrepancies in reported solubility data?
Methodological Answer:
Reproduce Experiments : Use standardized solvents (e.g., USP-grade DMSO) and control humidity.
Advanced Characterization :
- Perform DSC/TGA to detect polymorphic transitions affecting solubility .
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
Acute Toxicity : OECD 423 guidelines in rodents (dose range: 10–300 mg/kg).
Efficacy Models :
- Anticancer : Xenograft mice with HCT-116 colorectal tumors.
- Antimicrobial : Murine systemic infection models with S. aureus .
Pharmacokinetics :
- Plasma concentration-time profiles via LC-MS/MS.
- Calculate bioavailability using non-compartmental analysis (WinNonlin) .
Q. How are reaction intermediates characterized to ensure synthetic fidelity?
Methodological Answer:
Real-Time Monitoring : Use inline FTIR to track carbonyl and C=N formation.
Isolation Techniques :
- Flash chromatography (silica gel, hexane/EtOAc gradients).
- Recrystallize intermediates from toluene/ethanol .
High-Resolution MS : Confirm molecular formulas with <5 ppm error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
